Carbamoylmethyl 2,6-difluorobenzoate
Description
Carbamoylmethyl 2,6-difluorobenzoate is an ester derivative of 2,6-difluorobenzoic acid, featuring a carbamoylmethyl group (-NHCO-O-) attached to the benzoate moiety. This compound is of interest due to its structural similarity to pharmacologically active fluorinated benzoates, particularly in antitumor applications. The 2,6-difluoro substitution on the aromatic ring is a critical design element, as fluorination often enhances metabolic stability, bioavailability, and target binding affinity in drug candidates .
Properties
Molecular Formula |
C9H7F2NO3 |
|---|---|
Molecular Weight |
215.15 g/mol |
IUPAC Name |
(2-amino-2-oxoethyl) 2,6-difluorobenzoate |
InChI |
InChI=1S/C9H7F2NO3/c10-5-2-1-3-6(11)8(5)9(14)15-4-7(12)13/h1-3H,4H2,(H2,12,13) |
InChI Key |
VLBXURPBCGREHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)OCC(=O)N)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogues of Carbamoylmethyl 2,6-difluorobenzoate, highlighting substituent variations and their implications:
Antitumor Efficacy :
- This compound’s structural relatives, such as di-n-butyltin 2,6-difluorobenzoate, exhibit potent antitumor activity. In vitro studies show ID50 values against WiDr colon cancer cells surpassing cisplatin and etoposide, while activity against MCF-7 breast cancer cells rivals mitomycin C .
- The 2,6-difluoro substitution is pivotal for this activity, as ortho-fluorination enhances electron-withdrawing effects, stabilizing the aromatic ring and improving interactions with cellular targets.
Comparison with Methyl and Allyl Derivatives :
Physical and Chemical Properties
- The carbamoylmethyl group increases polarity compared to methyl esters, improving solubility in polar solvents but reducing volatility.
- 2,6-Difluorobenzamide (amide analogue) exhibits higher aqueous solubility due to hydrogen-bonding capacity but lacks esterase-mediated activation .
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